4-(4-Nitrophenyl)butyryl chloride
Description
Chemical Identity and Structural Characterization of 4-(4-Nitrophenyl)butyryl Chloride
Systematic Nomenclature and Regulatory Identifiers
IUPAC Name and CAS Registry Number Analysis
The systematic IUPAC name for this compound is 4-(4-nitrophenyl)butanoyl chloride , reflecting its four-carbon acyl chain terminated by a chloride group and a para-nitrophenyl substituent. The CAS registry number 5600-63-5 uniquely identifies this chemical entity in global databases, ensuring precise tracking in regulatory and commercial contexts. The molecular formula C₁₀H₁₀ClNO₃ corresponds to a molecular weight of 227.647 g/mol , as calculated from isotopic composition.
Molecular Architecture and Stereochemical Considerations
Atomic Connectivity and Functional Group Analysis
The molecule comprises a butyryl chloride backbone (CH₂CH₂CH₂COCl ) linked to a para-nitrophenyl ring (C₆H₄NO₂ ) at the fourth carbon position. Key functional groups include:
- Acyl chloride (-COCl) : A highly reactive electrophilic site enabling nucleophilic acyl substitutions.
- Nitro group (-NO₂) : An electron-withdrawing meta-directing substituent that polarizes the aromatic ring.
- Aliphatic chain : A four-carbon spacer influencing solubility and conformational flexibility.
The absence of chiral centers simplifies stereochemical analysis, though rotational barriers around the C-C bonds in the butyryl chain may lead to conformational isomers.
Crystallographic and Spectroscopic Profiling
X-ray Diffraction Studies
No crystallographic data for this compound are reported in the provided sources. However, related compounds like 4-(4-nitrophenyl)butyric acid (CAS 5600-62-4) exhibit monoclinic crystal systems with hydrogen-bonded dimeric structures, suggesting potential similarities in packing motifs.
NMR Spectral Signature Interpretation
While direct ¹H and ¹³C NMR data for the chloride are unavailable, its precursor acid (4-(4-nitrophenyl)butyric acid ) provides foundational insights:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (para to -NO₂) | 8.14 | Doublet | 2H |
| Aromatic H (meta to -NO₂) | 7.35 | Doublet | 2H |
| COOH Protons | 11.42 | Singlet | 1H |
| CH₂ Adjacent to COOH | 2.41–2.79 | Multiplet | 4H |
In the chloride derivative, the carboxylic acid proton (δ 11.42) is replaced by a chloride, likely upshifting the carbonyl carbon signal to ~170–175 ppm in ¹³C NMR due to increased electron withdrawal. The aromatic region (δ 7.35–8.14) remains consistent, as the nitro group’s electronic effects dominate.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak [M]⁺- * for this compound is expected at *m/z 227 (³⁵Cl) and 229 (³⁷Cl), with a 3:1 intensity ratio characteristic of chlorine isotopes. Dominant fragmentation pathways include:
- Loss of Cl- (35/37 Da), yielding *[M-Cl]⁺- * at m/z 192.
- Cleavage of the aliphatic chain, producing C₆H₄NO₂⁺ (m/z 122) and C₄H₆ClO⁺ (m/z 105).
Properties
CAS No. |
5600-63-5 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-(4-nitrophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClNO3/c11-10(13)3-1-2-8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H2 |
InChI Key |
LQGNQUFFXKOHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Intermediate in Organic Chemistry
4-(4-Nitrophenyl)butyryl chloride serves as a crucial intermediate in synthesizing various organic compounds. It is often utilized in the preparation of esters and amides, which are significant in pharmaceutical development. For instance, it can be converted into glycerol phenylbutyrate, a drug used for treating nitrogen retention disorders such as urea cycle disorders and hepatic encephalopathy .
Analytical Chemistry
The compound is also employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). A study demonstrated that this compound could be effectively separated using a Newcrom R1 HPLC column under specific conditions. The mobile phase consisted of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry applications . This method is scalable and suitable for isolating impurities during preparative separation processes.
Biological Evaluation
Recent research has highlighted the biological evaluation of derivatives of this compound. In a study focusing on enteropeptidase inhibitors, compounds derived from this chlorinated compound exhibited varying degrees of inhibitory activity against human enteropeptidase, a key enzyme involved in protein digestion. The inhibitory activities were quantified using IC₅₀ values, demonstrating the potential of these derivatives as therapeutic agents .
Table 1: Inhibitory Activities of Compounds Derived from this compound
| Compound | IC₅₀ (nM) | Stability at pH 1.2/6.8 (% Decomposed) |
|---|---|---|
| 2a | 94 | 2.5/5.0 |
| 4a | 32 | 2.8/5.8 |
| 4b | 13 | 3.9/8.6 |
| 4c | 65 | NT |
This table summarizes the biological activity and stability of various derivatives, indicating their potential for further development in pharmacology.
Photoremovable Protecting Groups
In advanced organic synthesis, photoremovable protecting groups (PPGs) are critical for controlling reaction pathways selectively. Research indicates that derivatives of this compound can serve as effective PPGs due to their ability to release organic moieties upon exposure to light . This application is particularly relevant in complex molecule synthesis where selective activation is necessary.
Anticancer Research
Emerging studies have explored the anticancer potential of nitro-substituted compounds derived from or related to this compound. These compounds have shown promising results in DNA interaction studies and cytotoxicity assays against various cancer cell lines, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 5600-63-5
- Molecular Formula: C₁₀H₁₀ClNO₃
- Molecular Weight : 227.64 g/mol
- Density : 1.296 g/cm³
- Boiling Point : 360.1°C (at 760 mmHg)
- Flash Point : 171.6°C
- LogP : Conflicting values reported: 2.44 and 3.21 (discrepancy likely due to measurement methods).
Structural Features :
The compound features a butyryl chloride backbone substituted with a 4-nitrophenyl group. The nitro group is a strong electron-withdrawing moiety, enhancing electrophilicity at the carbonyl carbon, which influences reactivity in nucleophilic acyl substitution reactions .
Comparison with Structurally Related Acyl Chlorides
4-Chlorobutyryl Chloride
Key Differences :
- The nitro group in this compound increases electrophilicity compared to the chloro substituent in 4-chlorobutyryl chloride, making the former more reactive toward nucleophiles like amines .
- 4-Chlorobutyryl chloride is simpler in structure and widely used in drug synthesis (e.g., as a precursor for β-lactam antibiotics) but lacks the nitro group’s analytical utility in chromophore-based detection .
Butyryl Chloride
Key Differences :
4-(4-Bromophenyl)butyryl Chloride
| Property | This compound | 4-(4-Bromophenyl)butyryl Chloride |
|---|---|---|
| CAS No. | 5600-63-5 | Not explicitly listed |
| Molecular Formula | C₁₀H₁₀ClNO₃ | C₁₀H₁₀BrClO |
| Molecular Weight | 227.64 g/mol | ~274.55 g/mol |
| Key Substituent | 4-Nitro | 4-Bromo |
| Reactivity | Higher (nitro EWG) | Lower (bromo is less EWG) |
Key Differences :
- Bromine, being less electron-withdrawing than nitro, reduces electrophilicity at the carbonyl carbon, slowing amidation/esterification kinetics.
- Bromophenyl derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas nitrophenyl analogs are preferred in analytical or electron-deficient systems .
Methyl 4-(Chloroformyl)-butyrate
| Property | This compound | Methyl 4-(Chloroformyl)-butyrate |
|---|---|---|
| CAS No. | 5600-63-5 | 1501-26-4 |
| Molecular Formula | C₁₀H₁₀ClNO₃ | C₆H₉ClO₃ |
| Functional Groups | Acyl chloride, nitroarene | Acyl chloride, ester |
| Applications | Amide synthesis | Esterification, polymer chemistry |
Key Differences :
- The ester group in methyl 4-(chloroformyl)-butyrate introduces dual reactivity (acyl chloride and ester), enabling sequential functionalization, whereas this compound is tailored for single-step amide formation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Nitrophenyl)butyryl chloride, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves reacting 4-(4-Nitrophenyl)butyric acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours. Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion to the acyl chloride. Key factors include moisture exclusion (via inert gas purging) and stoichiometric control to minimize hydrolysis. Alternative methods using oxalyl chloride with catalytic DMF may reduce side reactions but require strict anhydrous handling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The nitrophenyl group exhibits deshielded aromatic protons (δ 7.5–8.5 ppm) and distinct carbonyl signals (δ ~170 ppm for C=O).
- IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches).
- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory and corrosive nature. Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions. Spills should be neutralized with sodium bicarbonate or calcium hydroxide. Store under inert atmosphere (argon) at –20°C to minimize degradation .
Advanced Research Questions
Q. How can competing esterification or hydrolysis be minimized during synthesis?
- Methodological Answer :
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., distilled CH₂Cl₂).
- Reagent Purity : Distill SOCl₂ prior to use to remove residual HCl.
- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate) or in-situ IR to detect intermediates. If esterification occurs (e.g., methoxy signals in NMR), pre-activate the acid with DMF (0.1 eq.) to enhance chloride formation .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodological Answer :
- Polar Solvents (e.g., acetone, DMF): Accelerate hydrolysis; avoid except in catalytic amounts.
- Nonpolar Solvents (e.g., toluene, hexane): Improve stability but may reduce solubility.
- Temperature : Storage below –20°C in dry toluene increases shelf life. Elevated temperatures (>40°C) during synthesis risk decomposition to 4-(4-Nitrophenyl)butyric acid .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected carbonyl signals)?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate byproducts; compare with authentic standards.
- Hydrolysis Check : Test for free acid (e.g., FeCl₃ assay for carboxylic acids).
- Cross-Validation : Combine NMR with high-resolution MS (HRMS) to confirm molecular formula. For example, a mass shift of +18 Da suggests hydration .
Q. How can computational modeling optimize reaction conditions for scale-up?
- Methodological Answer :
- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., SOCl₂ activation energy).
- Solvent Optimization : Use COSMO-RS models to predict solvent effects on reaction kinetics.
- Scale-Up Adjustments : Maintain consistent cooling (to control exotherms) and use continuous flow reactors for safer SOCl₂ handling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on optimal reaction times for synthesis?
- Methodological Answer :
- Kinetic Studies : Conduct time-course experiments with aliquots analyzed by NMR or IR.
- Source Comparison : Differences may arise from reagent purity (e.g., aged SOCl₂ requires longer times) or heating methods (oil bath vs. microwave). For example, reports 79% yield in 2 hours, while suggests 4 hours for similar substrates—adjust based on real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
